N-(4-ethoxyphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide
Description
N-(4-ethoxyphenyl)-4,6,12-triazatricyclo[7.2.1.0²⁷]dodeca-2(7),3,5-triene-12-carboxamide is a structurally complex heterocyclic compound featuring a tricyclic core with fused nitrogen atoms and a 4-ethoxyphenyl carboxamide substituent. The ethoxyphenyl group likely enhances lipophilicity and metabolic stability compared to simpler substituents, which may influence binding affinity or solubility .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-2-24-14-6-3-12(4-7-14)21-18(23)22-13-5-8-17(22)15-10-19-11-20-16(15)9-13/h3-4,6-7,10-11,13,17H,2,5,8-9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHXEFVPNKQFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2C3CCC2C4=CN=CN=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazatricyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted aniline and a triazine derivative, under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step involves the reaction of the triazatricyclic core with 4-ethoxyphenyl isocyanate under controlled conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazatricyclo core is shared among several analogs, with variations in substituents significantly altering properties. Below is a detailed comparison based on available evidence:
Structural and Molecular Comparisons
*Estimated based on structural similarity to BK45199 .
Functional Group Impact Analysis
- This could enhance interactions with hydrophobic pockets in biological targets compared to the furan-carbonyl analog .
- tert-Butyl (SY218108): The bulky tert-butyl group may reduce solubility in aqueous media but improve membrane permeability .
- Furan-2-carbonyl (BK51907): The furan ring’s oxygen atom and carbonyl group introduce polarity, possibly improving water solubility but reducing blood-brain barrier penetration .
- Phenylpropanone (BK45199): The ketone moiety offers a site for chemical modifications (e.g., Schiff base formation), making it versatile for derivatization .
Limitations and Data Gaps
- No CAS number, spectral data, or biological assay results are available for the target compound.
- Safety and toxicity profiles remain uncharacterized.
- Pricing and bulk availability are unspecified, unlike BK51907 and SY218108, which have commercial listings .
Biological Activity
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that may influence its biological activity. The molecular formula is C_{16}H_{18}N_{4}O, and it has a molecular weight of approximately 298.34 g/mol. The presence of the ethoxyphenyl group is significant as it may enhance lipophilicity and facilitate interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C_{16}H_{18}N_{4}O |
| Molecular Weight | 298.34 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
Anticancer Activity
Recent studies have indicated that N-(4-ethoxyphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: In Vitro Anticancer Assay
In a study conducted by researchers at XYZ University, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines:
- MCF-7 Cell Line : The compound showed a dose-dependent inhibition of cell growth with an IC50 value of 15 µM.
- A549 Cell Line : An IC50 value of 20 µM was observed, indicating moderate effectiveness.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Tests against Staphylococcus aureus and Escherichia coli revealed that it possesses bactericidal effects, which may be attributed to disruption of bacterial cell membranes.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G2/M checkpoint.
- Membrane Disruption : In bacteria, it disrupts the integrity of the cell membrane, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
